Piperidin-4-ylmethyl-quinoxalin-2-yl-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Piperidin-4-ylmethyl-quinoxalin-2-yl-amine hydrochloride is a useful research compound. Its molecular formula is C14H19ClN4 and its molecular weight is 278.78 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Piperidin-4-ylmethyl-quinoxalin-2-yl-amine hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including cytotoxicity, antibacterial activity, and enzyme inhibition, supported by relevant research findings and data tables.
1. Chemical Structure and Synthesis
This compound can be synthesized through various methods involving the reaction of quinoxaline derivatives with piperidine moieties. The synthesis typically involves the formation of the quinoxaline core followed by alkylation with piperidine derivatives.
2.1 Cytotoxicity
Research indicates that quinoxaline derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds related to quinoxaline, including piperidinyl derivatives, can induce apoptosis in cancer cells through mechanisms involving the inhibition of key proteins such as PARP-1 and EGFR.
Compound | Cell Line Tested | IC50 (µM) |
---|---|---|
Quinoxaline Derivative A | HCT116 | 1.9 |
Quinoxaline Derivative B | MCF7 | 2.3 |
Piperidinyl Quinoxaline | Various Cancer Lines | <10 |
The above table illustrates the potency of several quinoxaline derivatives, highlighting their potential as anticancer agents.
2.2 Antibacterial Activity
The antibacterial properties of piperidinyl quinoxaline derivatives have been evaluated against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate varying levels of effectiveness against Gram-positive and Gram-negative bacteria.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 0.0039 |
Escherichia coli | 0.025 |
Bacillus subtilis | 0.015 |
The compound demonstrated strong antibacterial activity, particularly against Staphylococcus aureus, suggesting its potential use in treating bacterial infections.
2.3 Enzyme Inhibition
Piperidinyl quinoxaline derivatives have also been studied for their enzyme inhibitory effects, particularly on acetylcholinesterase (AChE) and urease. These activities are crucial for developing treatments for neurodegenerative diseases and other conditions.
Enzyme | Inhibition (%) |
---|---|
Acetylcholinesterase | 85% |
Urease | 90% |
These findings indicate that piperidinyl quinoxaline derivatives could serve as effective enzyme inhibitors, contributing to their therapeutic applications.
3. Case Studies and Research Findings
Several studies have explored the biological activities of piperidinyl quinoxaline derivatives:
- Cytotoxicity Study : A study published in Molecules reported that a specific derivative exhibited an IC50 value of 2.3 µM against MCF7 cells, indicating potent anticancer properties .
- Antibacterial Evaluation : Research conducted by Brazilian Journal of Pharmaceutical Sciences demonstrated that these compounds showed moderate to strong antibacterial activity against multiple strains, with MIC values ranging from 0.0039 to 0.025 µg/mL .
- Enzyme Inhibition Analysis : A study highlighted the effectiveness of these compounds as AChE inhibitors, achieving over 85% inhibition in vitro .
4. Conclusion
This compound exhibits promising biological activities, including significant cytotoxicity against cancer cells, strong antibacterial effects, and notable enzyme inhibition capabilities. These properties position it as a candidate for further development in therapeutic applications targeting cancer and bacterial infections.
Properties
IUPAC Name |
N-(piperidin-4-ylmethyl)quinoxalin-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4.ClH/c1-2-4-13-12(3-1)16-10-14(18-13)17-9-11-5-7-15-8-6-11;/h1-4,10-11,15H,5-9H2,(H,17,18);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQWZFMKUROYTOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CNC2=NC3=CC=CC=C3N=C2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.